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Compound of Interest

Compound Name: Chroman-2-ylmethanamine

Cat. No.: B1312614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chroman-2-ylmethanamine, a heterocyclic amine incorporating the chroman scaffold,

represents a valuable building block in medicinal chemistry and drug development. The

chroman moiety is a privileged structure found in a variety of biologically active compounds,

including antioxidants like Vitamin E and compounds with neuroprotective and anticancer

properties. The precise structural characterization of chroman-2-ylmethanamine is

fundamental for its application in the synthesis of novel therapeutic agents and for

understanding its structure-activity relationships.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Chroman-2-ylmethanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in

public databases, the quantitative data presented herein is predicted based on the analysis of

structurally similar chroman derivatives. Detailed experimental protocols for acquiring this

spectroscopic data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Chroman-2-
ylmethanamine. These predictions are derived from the known spectral characteristics of
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analogous compounds such as 2-substituted chromans, chroman-4-ones, and chroman-2-

carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for
Chroman-2-ylmethanamine (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.10 - 6.80 m 4H Ar-H

~ 4.10 m 1H H-2

~ 2.90 m 2H -CH₂-NH₂

~ 2.80 m 2H H-4

~ 2.00 m 1H H-3a

~ 1.80 m 1H H-3b

~ 1.50 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Chroman-2-ylmethanamine (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 154.5 C-8a (Ar-C-O)

~ 129.5 Ar-C

~ 127.0 Ar-C

~ 121.0 C-4a (Ar-C)

~ 120.0 Ar-C

~ 116.5 Ar-C

~ 75.0 C-2

~ 45.0 -CH₂-NH₂

~ 29.0 C-3

~ 24.0 C-4

Table 3: Predicted IR Spectroscopic Data for Chroman-2-
ylmethanamine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Broad N-H stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Strong C=C stretch (aromatic)

1500 - 1450 Strong C=C stretch (aromatic)

1230 Strong C-O-C stretch (aryl ether)

1100 - 1000 Medium C-N stretch (amine)

Table 4: Predicted Mass Spectrometry Data for
Chroman-2-ylmethanamine
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m/z Relative Intensity Assignment

163 High [M]⁺ (Molecular Ion)

133 Medium [M - CH₂NH₂]⁺

120 High
[C₈H₈O]⁺ (from retro-Diels-

Alder)

91 Medium [C₇H₇]⁺ (Tropylium ion)

30 High [CH₄N]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for Chroman-2-ylmethanamine. These protocols are based on standard methodologies

employed for the characterization of related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Chroman-2-ylmethanamine in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a proton

frequency of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the

anvil. This is the most common and straightforward method.

KBr Pellet (for solids): Mix 1-2 mg of the sample with approximately 100 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet press.

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Chroman-2-ylmethanamine (typically 0.1-

1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

Acquire the mass spectrum over a suitable m/z range.

Data Acquisition (EI-MS):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

If using a direct probe, heat the sample to induce vaporization into the ion source.

Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.

Acquire the mass spectrum, which will show the molecular ion [M]⁺ and characteristic

fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent

spectroscopic characterization of a chroman derivative like Chroman-2-ylmethanamine.
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Caption: General workflow for the synthesis and spectroscopic analysis of Chroman-2-
ylmethanamine.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Chroman-2-
ylmethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312614#spectroscopic-data-nmr-ir-ms-of-chroman-
2-ylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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